molecular formula C8H14O4 B14560092 6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid CAS No. 62088-42-0

6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid

Cat. No.: B14560092
CAS No.: 62088-42-0
M. Wt: 174.19 g/mol
InChI Key: FBYDVEZVALGQMS-UHFFFAOYSA-N
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Description

6-Oxabicyclo[310]hexan-2-ol;propanoic acid is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . Another method involves the use of dimethyl carbonate and strong bases like LDA, followed by methylation with dimethyl sulfate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of photoredox catalysis and strong bases in a controlled environment can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxygen atom within the ring system can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentane oxide
  • Cyclopentene epoxide
  • 1,2-Epoxycyclopentane

Uniqueness

6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid is unique due to its bicyclic structure and the presence of an oxygen atom within the ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

CAS No.

62088-42-0

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

6-oxabicyclo[3.1.0]hexan-2-ol;propanoic acid

InChI

InChI=1S/C5H8O2.C3H6O2/c6-3-1-2-4-5(3)7-4;1-2-3(4)5/h3-6H,1-2H2;2H2,1H3,(H,4,5)

InChI Key

FBYDVEZVALGQMS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C1CC2C(C1O)O2

Origin of Product

United States

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